2-(Aminomethyl)-1-ethylpyrrolidine 2-(Aminomethyl)-1-ethylpyrrolidine As a reagent in the synthesis of S-Desethyl S-Methyl Amisulpride
Brand Name: Vulcanchem
CAS No.: 26116-12-1
VCID: VC21332299
InChI: InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3
SMILES: CCN1CCCC1CN
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol

2-(Aminomethyl)-1-ethylpyrrolidine

CAS No.: 26116-12-1

Cat. No.: VC21332299

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-1-ethylpyrrolidine - 26116-12-1

CAS No. 26116-12-1
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
IUPAC Name (1-ethylpyrrolidin-2-yl)methanamine
Standard InChI InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3
Standard InChI Key UNRBEYYLYRXYCG-UHFFFAOYSA-N
SMILES CCN1CCCC1CN
Canonical SMILES CCN1CCCC1CN
Appearance Clear Colorless Oil

Chemical Structure and Identification

2-(Aminomethyl)-1-ethylpyrrolidine is a heterocyclic amine with a pyrrolidine ring structure. The compound contains two nitrogen atoms: one within the five-membered pyrrolidine ring and another in the aminomethyl side chain attached to the second carbon of the ring.

Chemical Identifiers and Properties

The compound's essential chemical characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₇H₁₆N₂
Molecular Weight128.2153 g/mol
CAS Registry Number26116-12-1
IUPAC Standard InChIKeyUNRBEYYLYRXYCG-UHFFFAOYSA-N

Table 1: Basic Chemical Properties of 2-(Aminomethyl)-1-ethylpyrrolidine

Alternative Nomenclature

The compound is known by several alternative names in scientific literature:

  • Pyrrolidine, 2-(aminomethyl)-1-ethyl-

  • N-Ethyl-α-aminomethylpyrrolidine

  • N-Ethyl-2-(aminomethyl)pyrrolidine

  • 1-Ethyl-2-(aminomethyl)pyrrolidine

  • 1-Ethyl-2-pyrrolidinemethylamine

  • 2-(Aminomethyl)-N-ethylpyrrolidine

  • 1-Ethylpyrrolidin-2-ylmethylamine

This diversity in nomenclature reflects the compound's structural complexity and its representation according to different chemical naming conventions.

Stereochemistry and Structural Variants

2-(Aminomethyl)-1-ethylpyrrolidine can exist in stereoisomeric forms due to the chiral center at the second carbon of the pyrrolidine ring. The stereochemistry significantly influences the compound's biological activity and physical properties.

Enantiomeric Forms

The compound possesses a chiral center that gives rise to two enantiomers:

  • (S)-2-(Aminomethyl)-1-ethylpyrrolidine

  • (R)-2-(Aminomethyl)-1-ethylpyrrolidine

Each enantiomer may exhibit different biological activities and pharmacological properties, highlighting the importance of stereochemical considerations in the study and application of this compound.

Synthesis Methods

The production of 2-(Aminomethyl)-1-ethylpyrrolidine has been documented in scientific literature and patents, with electrolytic reduction being a notable industrial approach.

Electrolytic Reduction Process

A patented industrial method for producing 2-aminomethyl-1-ethylpyrrolidine involves electrolytic reduction techniques. This process presents an industrially advantageous approach for synthesizing the compound at scale .

The electrolytic reduction method typically utilizes a cathode system to facilitate the reduction of appropriate precursors. The patent highlights the importance of specific solution parameters and cathode materials to achieve optimal yield and purity .

Hazard TypeClassification
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Skin Corrosion/IrritationCategory 1A
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)
Flammable LiquidsCategory 3

Table 2: Hazard Classifications for 2-(Aminomethyl)-1-ethylpyrrolidine

Precautionary Measures

Due to its hazardous properties, the following precautionary measures are recommended when handling 2-(Aminomethyl)-1-ethylpyrrolidine:

  • Wash hands and exposed skin thoroughly after handling

  • Avoid eating, drinking, or smoking when using this product

  • Wear appropriate protective equipment (gloves, clothing, eye protection, face protection)

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray

  • Use only in well-ventilated areas or outdoors

  • Keep away from heat, sparks, open flames, and hot surfaces

  • Maintain tightly closed containers

Toxicological Information

Exposure Effects

The compound causes burns through all exposure routes, highlighting its corrosive nature. This underscores the importance of proper handling procedures and protective equipment when working with this chemical .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator